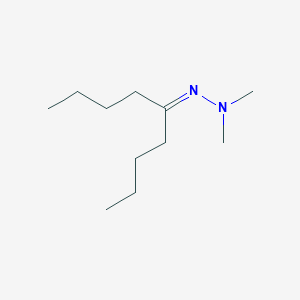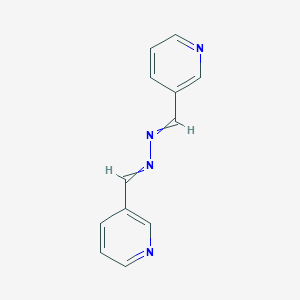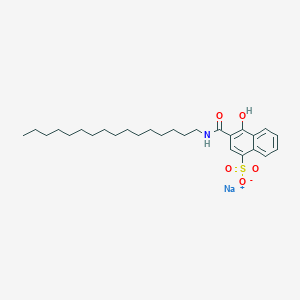
吗啉-4-甲酰硫代酰胺
概述
描述
Morpholine-4-carbothioamide (M4CTA) is an organic compound which has a variety of applications in the scientific and industrial fields. It is a heterocyclic amide which has been used in the synthesis of several compounds, and has been studied for its biochemical and physiological effects. This article will discuss the synthesis methods of M4CTA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and its potential future directions.
科学研究应用
抗菌活性
已发现吗啉-4-甲酰硫代酰胺具有显著的抗菌活性 . 它们已被证明对测试的细菌和真菌菌株具有高度活性 . 这使得它们成为开发新型抗菌剂的潜在候选者。
抗氧化潜力
一些吗啉-4-甲酰硫代酰胺的衍生物已表现出优异的抗氧化潜力 . 抗氧化剂是能够阻止或减缓由自由基引起的细胞损伤的物质,自由基是不稳定分子,是人体对环境和其他压力的反应而产生的。
对 RNA 的抑制作用
对接模拟提供了有关吗啉-4-甲酰硫代酰胺对 RNA 的抑制潜力的可能性信息 . 这表明这些化合物可用于开发针对 RNA 的药物。
抗菌剂的潜在替代品
对结合模式的计算机模拟预测,某些吗啉-4-甲酰硫代酰胺可以作为设计新型有效抗菌剂的潜在替代品 . 这可能导致开发更有效的细菌感染治疗方法。
RNA 抑制的先导和选择性候选者
体外生物测定结果很有希望,已确定某些吗啉-4-甲酰硫代酰胺为 RNA 抑制的先导和选择性候选者 . 这表明这些化合物可用于开发抑制 RNA 的药物。
抗菌剂的结构模型
基于计算机模拟研究,已建议某些吗啉-4-甲酰硫代酰胺可以作为设计具有更好抑制潜力的抗菌剂的结构模型 . 这可能导致开发更有效的细菌感染治疗方法。
安全和危害
未来方向
The future directions for Morpholine-4-carbothioamide could involve further exploration of its antibacterial and antifungal activities . In silico studies suggest that certain derivatives of Morpholine-4-carbothioamide could serve as a structural model for the design of novel and potent antibacterial agents .
作用机制
Target of Action
Morpholine-4-carbothioamide primarily targets ureases , a class of large heteropolymeric enzymes with the active site containing two nickel (II) atoms . Ureases are widely distributed in nature and are found in a variety of plants, algae, fungi, and bacteria . Medically, bacterial ureases have been reported as important virulence factors implicated in the pathogenesis of many clinical conditions .
Mode of Action
The catalytic mechanism of Morpholine-4-carbothioamide’s action is believed to be the same as all urease inhibitors . The active site of the native enzyme binds three water molecules and a hydroxide ion bridged between two nickel ions . In the course of the enzymatic reaction, urea replaces these three water molecules and bridges the two metal ions . The surrounding by a hydrogen-bonding network strongly activates the inert urea molecule; it is subsequently attacked by the hydroxide ion, forming a tetrahedral transition state .
Biochemical Pathways
As a result of the enzymatic reaction, ammonia is released from the active site followed by the negatively charged carbamate . This process affects the biochemical pathways related to the metabolism of urea and ammonia, which can have downstream effects on various physiological processes.
Result of Action
Morpholine-4-carbothioamide has been found to exhibit antimicrobial and antiurease activities . Some derivatives of Morpholine-4-carbothioamide were found to be highly active against tested bacterial and fungal strains . Moreover, some of the screened N-acyl-morpholine-4-carbothioamides exhibited excellent antioxidant potential .
生化分析
Biochemical Properties
Morpholine-4-carbothioamide has been found to interact with various biomolecules, including enzymes and proteins . It has been suggested that Morpholine-4-carbothioamide may have inhibitory potential against RNA
Cellular Effects
It has been suggested that Morpholine-4-carbothioamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that Morpholine-4-carbothioamide may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
morpholine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(9)7-1-3-8-4-2-7/h1-4H2,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBUBZXFUYMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368453 | |
| Record name | morpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14294-10-1 | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14294-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014294101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | morpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Morpholinecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-MORPHOLINECARBOTHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTQ7FSS2FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial activities of Morpholine-4-carbothioamide derivatives?
A: Research has shown that certain Morpholine-4-carbothioamide derivatives, specifically those incorporating adamantane and various arylmethyl groups, exhibit promising antimicrobial properties. For instance, compounds 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates demonstrated potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [] This suggests their potential as lead compounds for developing novel antimicrobial agents.
Q2: How does the structure of Morpholine-4-carbothioamide derivatives influence their biological activity?
A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Morpholine-4-carbothioamide scaffold impact biological activity. For example, the addition of adamantane and arylmethyl groups to Morpholine-4-carbothioamide significantly enhanced its antimicrobial activity. [] Further research exploring different substituents and their positioning could lead to compounds with improved potency and selectivity against specific pathogens.
Q3: What are the potential applications of Morpholine-4-carbothioamide in coordination chemistry?
A: Morpholine-4-carbothioamide can act as a ligand in coordination compounds with transition metals. Studies have investigated its complexes with metals like Nickel(II), Palladium(II), and Zinc(II) [, ]. These complexes can exhibit unique properties and potential applications in areas like catalysis and materials science.
Q4: Has Morpholine-4-carbothioamide been investigated for its hypoglycemic activity?
A: Yes, certain Morpholine-4-carbothioamide derivatives have shown promising in vivo hypoglycemic activity. In studies using streptozotocin (STZ)-induced diabetic rats, compounds like 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates and 4-arylmethyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidates demonstrated significant reductions in serum glucose levels. [] This suggests their potential for further development as antidiabetic agents.
Q5: What analytical techniques are commonly employed to characterize Morpholine-4-carbothioamide and its derivatives?
A5: Researchers utilize a variety of spectroscopic and analytical techniques to characterize Morpholine-4-carbothioamide derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the structure and confirm the identity of synthesized compounds. []
- Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information about the molecular weight and fragmentation patterns of the compounds. []
- X-ray Crystallography: This technique can be used to determine the three-dimensional structure of crystalline Morpholine-4-carbothioamide derivatives, providing valuable insights into their molecular geometry and packing. []
Q6: Are there any computational studies on Morpholine-4-carbothioamide and its derivatives?
A6: While the provided abstracts don't delve into specific computational studies, there's potential for applying computational chemistry tools to Morpholine-4-carbothioamide research. For example:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

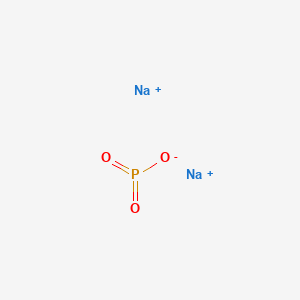
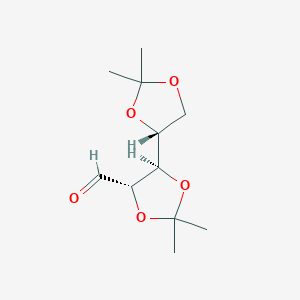
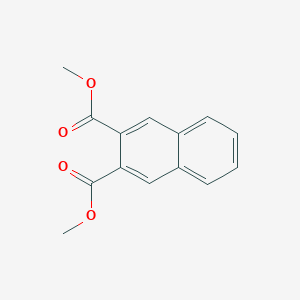
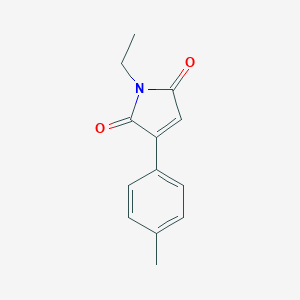
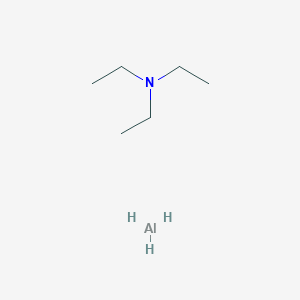
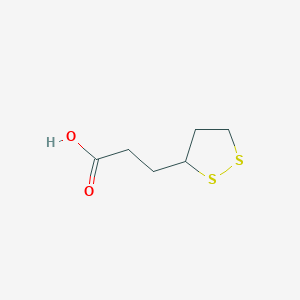
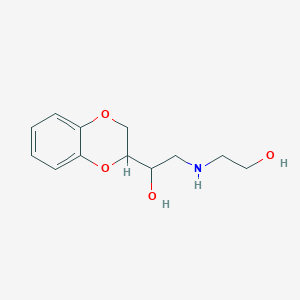
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
